2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cannabinoid Receptor CB1 Antagonist Structure-Activity Relationship

The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 899946-63-5) is a synthetic pyridazinone derivative. Its core scaffold, featuring a 4-ethoxyphenyl substituent on the pyridazinone ring and a 4-fluorobenzyl acetamide side chain, is characteristic of a class of heterocyclic compounds often investigated for kinase inhibition and G protein-coupled receptor (GPCR) modulation.

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 899946-63-5
Cat. No. B2724781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
CAS899946-63-5
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-12-21(27)25(24-19)14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26)
InChIKeyOGZFMHKSZAKUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 899946-63-5) – Key Differentiators vs. In-Class Analogs


The compound 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 899946-63-5) is a synthetic pyridazinone derivative. Its core scaffold, featuring a 4-ethoxyphenyl substituent on the pyridazinone ring and a 4-fluorobenzyl acetamide side chain, is characteristic of a class of heterocyclic compounds often investigated for kinase inhibition and G protein-coupled receptor (GPCR) modulation. The compound is cataloged in major screening libraries, but its specific pharmacological profile remains largely uncharacterized in peer-reviewed literature. [1]

Why Simple Substitution is Not Advisable for 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide


Within the 3-substituted-6-oxopyridazin-1-yl acetamide class, subtle structural modifications lead to profound changes in target profile. A direct structural analog, where the 4-ethoxyphenyl moiety is replaced by a 4-chlorophenyl group, results in a compound reported to act as a cannabinoid CB1 receptor antagonist. This demonstrates that the 4-position substituent on the phenyl ring is a critical pharmacophore determinant, and generic substitution between 'ethoxyphenyl' and other aryl variants (e.g., chlorophenyl, methoxyphenyl) without explicit comparative binding data can lead to a complete loss of the desired biological function or an unintended shift in selectivity.

Quantitative Evidence Guide: Performance of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide vs. Closest Analogs


Target Selectivity Shift vs. 4-Chlorophenyl Analog: CB1 Antagonism as a Class-Level Warning

The 4-chlorophenyl analog of this compound, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide, is a reported cannabinoid CB1 receptor antagonist. Class-level inference from pyridazinone SAR suggests that the electron-donating ethoxy group in the target compound will likely shift its pharmacological profile away from CB1 antagonism. However, a direct binding or functional assay comparison between these two compounds has not been published. Absent such data, the target compound cannot be assumed to share or lack CB1 activity without empirical validation.

Cannabinoid Receptor CB1 Antagonist Structure-Activity Relationship Pyridazinone

Predicted Physicochemical Differentiation from 4-Methoxyphenyl and Unsubstituted Acetamide Analogs

Computational predictions provide a baseline for differentiating this compound from its closest available analogs. The target compound (C21H20FN3O3, MW 381.4 g/mol) has a predicted partition coefficient (cLogP) of 3.05. [1] A related compound, N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (C20H18FN3O3, MW 367.38 g/mol), features a lower molecular weight and different hydrogen bonding capacity. The target compound also differs from the simpler 2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, which lacks the N-(4-fluorobenzyl) group entirely.

Physicochemical Properties ADME Prediction Lipophilicity Solubility

Biological Activity Status: No Known Primary Activity in Public Databases

A search of major public bioactivity databases, including ChEMBL and BindingDB, reveals no known primary activity for this compound. [1] [2] The ZINC database entry for this compound explicitly states, 'There is no known activity for this compound' based on ChEMBL20 data. [1] In contrast, many structurally related pyridazinone analogs have reported activities, ranging from kinase inhibition to GPCR modulation, underscoring that the specific substitution pattern on the target compound has not yet been investigated or disclosed in the public domain.

Bioactivity Screening ChEMBL Kinase Profiling

Application Scenarios for 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Based on Available Evidence


Scaffold-Hopping and Selectivity Profiling Campaigns Targeting Kinases or GPCRs

The pyridazinone core is a privileged scaffold in kinase and GPCR drug discovery. The 4-ethoxyphenyl substitution pattern on the target compound represents a less-explored vector compared to halogen or methoxy variants. This compound is suitable for scaffold-hopping campaigns where the goal is to establish novel intellectual property or overcome selectivity issues encountered with well-characterized pyridazinone leads. Its lack of published activity data [1] makes it an ideal candidate for a primary screen to discover new chemical starting points.

Negative Control Compound Sourcing for CB1 Antagonist Assays

The close structural analog 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a reported CB1 antagonist. In the absence of data, the target compound's structural difference (4-ethoxy vs. 4-chloro) may make it a useful negative control for confirming the pharmacophoric requirement of the 4-chloro group for CB1 affinity in secondary assays. This application can help validate the selectivity of other advancing leads.

Physicochemical Property Studies for N-Benzyl Acetamide Series

The target compound has a predicted cLogP of 3.05 and a molecular weight of 381.4 g/mol. [1] This places it in a desirable property space for lead-like molecules. It can be used as a reference compound in a congeneric series where the N-benzyl substituent and aryl-ether linkage are systematically varied to study their impact on lipophilicity, solubility, and metabolic stability without the confounding factor of a strong, known pharmacological effect.

Quote Request

Request a Quote for 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.